molecular formula C14H12O6 B8750882 5-(4-methoxybenzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

5-(4-methoxybenzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

Cat. No. B8750882
M. Wt: 276.24 g/mol
InChI Key: PBNTUWWHUFMAHL-UHFFFAOYSA-N
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Patent
US09340556B2

Procedure details

To a solution of 2-(hydroxymethyl)-5-((4-methoxybenzyl)oxy)-4H-pyran-4-one (2.57 g, 9.80 mmol) in chloroform (45 ml) was added dimethyl sulfoxide (12 ml) and triethylamine (8.20 ml, 58.8 mmol). The mixture was cooled to 0° C., and sulfur trioxide, pyridine salt (3.96 ml, 49.0 mmol) was added. The mixture was allowed to warm to room temperature and stirred for 20 h. The resulting precipitate was filtered and washed with water. The filtrate was washed with water and the phases were separated. The organic layer was concentrated and combined with the precipitate. Water (20.0 ml), acetone (20.0 ml) and sulfamic acid (1.431 g, 14.74 mmol) were added, followed by sodium chlorite (1.332 g, 14.73 mmol) and the mixture was allowed to stir at room temperature for 70 h. The resulting precipitate was filtered, washed with water and acetone, and dried to give, 5-((4-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxylic acid (1.466 g, 5.31 mmol, 54.2% yield) as white solid. LCMS: (M+Na)+: 299.0.
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
sulfur trioxide, pyridine salt
Quantity
3.96 mL
Type
reactant
Reaction Step Two
Quantity
1.332 g
Type
reactant
Reaction Step Three
Quantity
1.431 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[O:4][CH:5]=[C:6]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)[C:7](=[O:9])[CH:8]=1.C(N(CC)CC)C.S(=O)(=O)([OH:29])N.Cl([O-])=O.[Na+]>C(Cl)(Cl)Cl.CC(C)=O.O.CS(C)=O>[CH3:19][O:18][C:15]1[CH:14]=[CH:13][C:12]([CH2:11][O:10][C:6]2[C:7](=[O:9])[CH:8]=[C:3]([C:2]([OH:29])=[O:1])[O:4][CH:5]=2)=[CH:17][CH:16]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.57 g
Type
reactant
Smiles
OCC=1OC=C(C(C1)=O)OCC1=CC=C(C=C1)OC
Name
Quantity
8.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
12 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
sulfur trioxide, pyridine salt
Quantity
3.96 mL
Type
reactant
Smiles
Step Three
Name
Quantity
1.332 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Four
Name
Quantity
1.431 g
Type
reactant
Smiles
S(N)(O)(=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
The filtrate was washed with water
CUSTOM
Type
CUSTOM
Details
the phases were separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
STIRRING
Type
STIRRING
Details
to stir at room temperature for 70 h
Duration
70 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water and acetone
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC1=CC=C(COC=2C(C=C(OC2)C(=O)O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.31 mmol
AMOUNT: MASS 1.466 g
YIELD: PERCENTYIELD 54.2%
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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